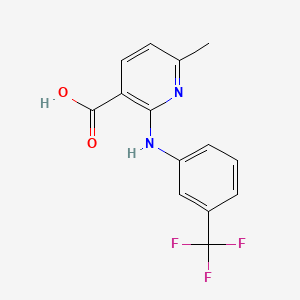

Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- can be achieved through a solvent-free protocol using boric acid as a catalyst. This method involves the activation of 2-chloronicotinic acid with boric acid, followed by the coupling with 2-methyl-3-trifluoromethylaniline . The reaction is carried out under neat conditions, which means no solvent is used, making it an environmentally friendly approach.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using ethylene glycol as a reaction solvent at elevated temperatures (around 160°C). This method ensures high yield and purity of the product . The coupling process between 2-methyl-3-trifluoromethylaniline and 2-chloronicotinate is achieved stoichiometrically, making it a reliable and efficient method for large-scale production.

化学反応の分析

Types of Reactions

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as amines, quinones, and substituted nicotinic acids.

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Properties

Nicotinic acid derivatives, including nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino), have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This positions them as potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Effects

The compound has been noted for its analgesic properties, making it relevant in pain management therapies. The N-methyl d-glucamine salt of related nicotinic acids has shown effectiveness in alleviating pain, suggesting that nicotinic acid derivatives could be further explored for their analgesic potential .

3. Cardiovascular Health

Nicotinic acid is known for its role as a lipid-modifying agent. It has been used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. This application is vital in preventing cardiovascular diseases .

Synthesis Applications

1. Solvent-Free Synthesis

Recent studies have demonstrated the feasibility of synthesizing nicotinic acid derivatives under solvent-free conditions using boric acid as a catalyst. This method not only simplifies the synthesis process but also enhances yield and reduces environmental impact . The synthesis of 2-(arylamino)nicotinic acids has been particularly successful, indicating a robust pathway for producing these compounds efficiently.

2. Pharmaceutical Manufacturing

The ability to synthesize nicotinic acid derivatives efficiently opens avenues for their incorporation into pharmaceutical formulations. The production methods developed can facilitate large-scale manufacturing of these compounds, which are crucial for therapeutic applications .

Agricultural Applications

1. Pesticide Development

Nicotinic acid derivatives are being investigated for their potential use in agricultural pesticides. Their chemical structure allows them to interact effectively with biological systems, providing a basis for developing new pest control agents that are both effective and environmentally sustainable .

2. Feed Additives

In the agricultural sector, nicotinic acid has been utilized as a feed additive to enhance animal health and growth performance. Its role in metabolism and nutrient absorption is critical for improving livestock productivity .

Case Studies and Research Findings

作用機序

The mechanism of action of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.

類似化合物との比較

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used for its vasodilatory effects.

Uniqueness

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it more potent in certain applications compared to its analogs.

生物活性

Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)- is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C14H11F3N2O2

- Molecular Weight : 300.25 g/mol

- CAS Number : [Not provided in the search results]

Nicotinic acid derivatives, including the compound , are known to exert various biological effects primarily through their interaction with specific receptors and pathways:

- Lipid Metabolism : Nicotinic acid has been extensively studied for its role in lipid metabolism, particularly in raising high-density lipoprotein (HDL) cholesterol levels while lowering triglycerides. This effect is mediated through the activation of GPR109A and GPR109B receptors, which are G-protein-coupled receptors involved in lipid regulation .

- Neuroprotective Effects : Research indicates that nicotinic acid may promote neuronal survival and differentiation, particularly under oxidative stress conditions. This is achieved through mechanisms such as the prevention of cytochrome c release and inhibition of caspase-mediated apoptosis .

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may be beneficial in managing conditions like type 2 diabetes and atherosclerosis. It has been shown to reduce inflammatory markers and modulate immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of nicotinic acid derivatives:

- Coronary Drug Project : In a landmark study, nicotinic acid was shown to significantly reduce mortality rates among patients with a history of myocardial infarction when administered at doses of 3 g/day . This study underscored the cardiovascular benefits associated with nicotinic acid.

- Neurodegenerative Diseases : A review article discussed the potential neuroprotective roles of nicotinic acid in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to maintain NAD levels in neurons is crucial for cellular health and function .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-:

特性

CAS番号 |

54530-73-3 |

|---|---|

分子式 |

C14H11F3N2O2 |

分子量 |

296.24 g/mol |

IUPAC名 |

6-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-5-6-11(13(20)21)12(18-8)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,18,19)(H,20,21) |

InChIキー |

KMNCTHOWFYWWGV-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。